1: Ho SS, Go ML. Restraining the flexibility of the central linker in terameprocol results in constrained analogs with improved growth inhibitory activity. Bioorg Med Chem Lett. 2013 Nov 15;23(22):6127-33. doi: 10.1016/j.bmcl.2013.09.014. Epub 2013 Sep 13. PubMed PMID: 24080463.
2: Grossman SA, Ye X, Peereboom D, Rosenfeld MR, Mikkelsen T, Supko JG, Desideri S; Adult Brain Tumor Consortium. Phase I study of terameprocol in patients with recurrent high-grade glioma. Neuro Oncol. 2012 Apr;14(4):511-7. doi: 10.1093/neuonc/nor230. Epub 2012 Feb 8. PubMed PMID: 22323663; PubMed Central PMCID: PMC3309850.
3: Oyegunwa AO, Sikes ML, Wilson JR, Scholle F, Laster SM. Tetra-O-methyl nordihydroguaiaretic acid (Terameprocol) inhibits the NF-κB-dependent transcription of TNF-α and MCP-1/CCL2 genes by preventing RelA from binding its cognate sites on DNA. J Inflamm (Lond). 2010 Dec 7;7:59. doi: 10.1186/1476-9255-7-59. PubMed PMID: 21138578; PubMed Central PMCID: PMC3002343.
4: Sun Y, Giacalone NJ, Lu B. Terameprocol (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma. J Thorac Oncol. 2011 Jan;6(1):8-14. doi: 10.1097/JTO.0b013e3181fa646a. PubMed PMID: 21107289; PubMed Central PMCID: PMC3010256.
5: Pollara JJ, Laster SM, Petty IT. Inhibition of poxvirus growth by Terameprocol, a methylated derivative of nordihydroguaiaretic acid. Antiviral Res. 2010 Dec;88(3):287-95. doi: 10.1016/j.antiviral.2010.09.017. Epub 2010 Oct 1. PubMed PMID: 20888364.
6: Eads D, Hansen R, Oyegunwa A, Cecil C, Culver C, Scholle F, Petty I, Laster S. Terameprocol, a methylated derivative of nordihydroguaiaretic acid, inhibits production of prostaglandins and several key inflammatory cytokines and chemokines. J Inflamm (Lond). 2009 Jan 8;6:2. doi: 10.1186/1476-9255-6-2. PubMed PMID: 19133137; PubMed Central PMCID: PMC2631502.
7: Khanna N, Dalby R, Connor A, Church A, Stern J, Frazer N. Phase I clinical trial of repeat dose terameprocol vaginal ointment in healthy female volunteers. Sex Transm Dis. 2008 Jun;35(6):577-82. doi: 10.1097/OLQ.0b013e31816766af. PubMed PMID: 18418294.
8: Smolewski P. Terameprocol, a novel site-specific transcription inhibitor with anticancer activity. IDrugs. 2008 Mar;11(3):204-14. Review. PubMed PMID: 18311658.
9: Khanna N, Dalby R, Tan M, Arnold S, Stern J, Frazer N. Phase I/II clinical safety studies of terameprocol vaginal ointment. Gynecol Oncol. 2007 Dec;107(3):554-62. Epub 2007 Oct 1. PubMed PMID: 17905420.
10: Lopez RA, Goodman AB, Rhodes M, Blomberg JA, Heller J. The anticancer activity of the transcription inhibitor terameprocol (meso-tetra-O-methyl nordihydroguaiaretic acid) formulated for systemic administration. Anticancer Drugs. 2007 Sep;18(8):933-9. PubMed PMID: 17667599.